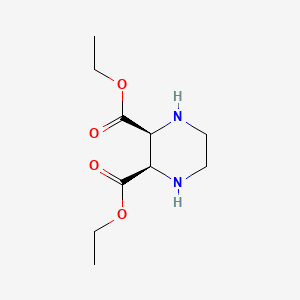

(2S,3R)-diethyl piperazine-2,3-dicarboxylate

CAS No.: 1217629-75-8

Cat. No.: VC4755690

Molecular Formula: C10H18N2O4

Molecular Weight: 230.264

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217629-75-8 |

|---|---|

| Molecular Formula | C10H18N2O4 |

| Molecular Weight | 230.264 |

| IUPAC Name | diethyl (2S,3R)-piperazine-2,3-dicarboxylate |

| Standard InChI | InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8+ |

| Standard InChI Key | JJNSKDRGNWNBSR-OCAPTIKFSA-N |

| SMILES | CCOC(=O)C1C(NCCN1)C(=O)OCC |

Introduction

Structural and Stereochemical Properties

Molecular Configuration

(2S,3R)-Diethyl piperazine-2,3-dicarboxylate belongs to the piperazine dicarboxylate family, featuring a six-membered piperazine ring with ethyl ester groups at the 2 and 3 positions. The stereochemistry at these positions—(2S,3R)—confers distinct spatial orientation, influencing its interaction with biological targets. The InChI key (JJNSKDRGNWNBSR-OCAPTIKFSA-N) and SMILES notation (CCOC(=O)C1C(NCCN1)C(=O)OCC) provide precise descriptors of its atomic connectivity and stereochemical arrangement.

Physicochemical Characteristics

The compound exhibits moderate solubility in polar solvents, a property critical for its pharmacokinetic behavior. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.264 g/mol |

| LogP (Partition Coefficient) | -1.06 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

These properties suggest moderate membrane permeability and potential for central nervous system (CNS) penetration, aligning with its neuropharmacological applications .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2S,3R)-diethyl piperazine-2,3-dicarboxylate typically involves piperazine derivatives and diethyl malonate under controlled conditions. A representative method includes:

-

Condensation Reaction: Piperazine is reacted with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form the dicarboxylate intermediate.

-

Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the (2S,3R) configuration. For example, using L-tartaric acid as a resolving agent achieves enantiomeric purity.

-

Purification: Column chromatography or recrystallization isolates the desired stereoisomer, with yields typically ranging from 60–75%.

Optimization Challenges

Key challenges include minimizing racemization during esterification and optimizing reaction temperatures to prevent side products. Recent advancements in flow chemistry have improved scalability, reducing reaction times from 24 hours to under 6 hours in continuous flow systems .

Pharmacological Activity and Mechanism

NMDAR Antagonism

(2S,3R)-Diethyl piperazine-2,3-dicarboxylate demonstrates selective antagonism at NMDARs, particularly the GluN2B subunit, which is implicated in neurodegenerative diseases and chronic pain. In vitro studies using rat cortical neurons show IC values of 12.3 μM for GluN2B-containing receptors, compared to >100 μM for GluN2A subtypes, highlighting subunit specificity.

Neuroprotective Effects

Comparative Analysis with Related Compounds

Structural Analogues

The stereochemical and functional group variations among piperazine dicarboxylates significantly influence their pharmacological profiles:

| Compound | Molecular Formula | NMDAR IC (μM) | Solubility (mg/mL) |

|---|---|---|---|

| (2S,3R)-Diethyl piperazine-2,3-dicarboxylate | 12.3 (GluN2B) | 8.2 (Water) | |

| (2S,3S)-Dimethyl piperazine-2,3-dicarboxylate | 45.6 (GluN2B) | 12.5 (Water) | |

| Piperazine-1,4-diium pyridine-2,3-dicarboxylate | N/A | 3.8 (Methanol) |

The (2S,3R) configuration confers superior receptor affinity compared to its (2S,3S) isomer, likely due to enhanced complementarity with the GluN2B binding pocket .

Piperazine Derivatives in Drug Discovery

Piperazine scaffolds are prevalent in CNS drugs due to their ability to cross the blood-brain barrier. For example, the antipsychotic trifluoperazine shares a piperazine core but lacks ester functionalities, underscoring the unique role of dicarboxylate groups in NMDAR targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume